N-(2-cyanophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2S2/c1-26-21(28)20-17(11-18(30-20)14-7-3-2-4-8-14)25-22(26)29-13-19(27)24-16-10-6-5-9-15(16)12-23/h2-11H,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWHGOJHYJAAEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thienopyrimidine ring system.
Introduction of Functional Groups:
Final Coupling Reaction: The final step involves coupling the thienopyrimidine core with the acetamide moiety under specific reaction conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield and purity.
Purification Techniques: Use of chromatography, crystallization, or other purification methods to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate biological responses.
Pathways: Interference with cellular signaling pathways to exert therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
- Thieno[3,2-d]pyrimidine Derivatives (e.g., IWP2, ): IWP2 (N-(6-methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide) shares the thienopyrimidine core but differs in substituents: it lacks the 2-cyanophenyl group and instead incorporates a benzothiazolyl moiety. IWP2 is a known WNT secretion inhibitor, highlighting the scaffold’s relevance in signaling pathway modulation .
- Pyrimidine/Thiazole Derivatives (e.g., ): The compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (m.p. 230°C) replaces the thienopyrimidine with a dihydropyrimidine ring.
Substituent Effects on Physicochemical Properties
- Aryl Groups: 2-Cyanophenyl (Target Compound): The electron-withdrawing cyano group may enhance stability and influence hydrogen bonding. 4-Methoxyphenyl (): The methoxy group introduces electron-donating effects, which could reduce oxidative stability but improve solubility .
Sulfanyl Linkages :
The sulfanyl (-S-) group in the target compound and analogs (e.g., ) facilitates π-stacking and hydrogen bonding, critical for crystal packing (as seen in ’s dihedral angle analysis) .
Comparative Data Table
Key Research Findings
- Synthetic Efficiency: Chlorophenyl and cyanophenyl derivatives exhibit high yields (85–95%), suggesting robust coupling methodologies .
- Thermal Stability : Higher melting points (e.g., 288°C in ) correlate with rigid hydrazinylidene and sulfamoyl groups .
- Biological Potential: The thienopyrimidine scaffold’s role in IWP2 underscores its therapeutic relevance, though the target compound’s specific activities require further study .
Biological Activity
N-(2-cyanophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H16N4O2S2 |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 1105252-04-7 |
The structure includes a thienopyrimidine core and a sulfanyl group, which are known to contribute to various biological activities.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell signaling pathways. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes that are critical for cancer cell survival and proliferation.
- Modulation of Signaling Pathways : It appears to interfere with pathways that regulate cell growth and apoptosis.
A study published in PubMed Central highlighted the potential of this compound as an anticancer agent through its ability to induce apoptosis in various cancer cell lines .
The mechanism by which this compound exerts its biological effects involves:
- Targeting G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, which play a crucial role in cellular communication and can influence cancer progression .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Multicellular Spheroids : A study identified this compound as a novel anticancer agent through screening on multicellular spheroids, which mimic tumor environments . The results indicated a significant reduction in tumor growth rates.
- In Vitro Cell Line Studies : Various cancer cell lines were treated with different concentrations of the compound. Results showed dose-dependent inhibition of cell viability, suggesting its potential as an effective therapeutic agent.
Q & A
Q. What synthetic methodologies are effective for preparing N-(2-cyanophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?
A multi-step approach is typically employed, involving:
- Substitution reactions under alkaline conditions to introduce functional groups like sulfanyl or cyanophenyl moieties (e.g., using 3-chloro-4-fluoronitrobenzene as a precursor) .
- Condensation reactions with cyanoacetic acid or similar agents to form acetamide linkages, facilitated by condensing agents like DCC (dicyclohexylcarbodiimide) .
- Reduction steps (e.g., iron powder in acidic conditions) to convert nitro intermediates to amines .
Optimization includes adjusting reaction time, temperature, and solvent polarity to improve yields (commonly 70–85%) .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR spectroscopy to confirm substituent positions and hydrogen environments (e.g., aromatic protons at δ 7.28–7.82 ppm, methyl groups at δ 2.19 ppm) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ peaks matching theoretical values within 0.01 Da error) .
- Elemental analysis to validate purity (e.g., C, H, N, S percentages within ±0.3% of calculated values) .
Advanced Research Questions
Q. How do crystallographic studies elucidate the molecular conformation and intermolecular interactions?
X-ray diffraction reveals:
- Intramolecular hydrogen bonds (e.g., N–H⋯N or N–H⋯O) that stabilize folded conformations .
- Dihedral angles between aromatic rings (e.g., 42–67° between pyrimidine and benzene rings), influencing steric effects .
- Packing motifs , such as π-π stacking (3.5–4.0 Å distances) or van der Waals interactions, which affect solubility and solid-state stability .
Crystallization conditions (e.g., slow evaporation from DMSO/ethanol mixtures) are critical for obtaining diffraction-quality crystals .
Q. How can computational modeling guide reaction optimization and target prediction?
- Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways for sulfanyl or acetamide bond formation .
- Molecular docking identifies potential biological targets (e.g., kinase enzymes) by analyzing interactions between the cyanophenyl group and hydrophobic binding pockets .
- Machine learning (e.g., using ICReDD’s reaction path search tools) accelerates optimization by correlating reaction parameters (solvent, catalyst) with yield data .
Q. What strategies resolve contradictions in biological activity data across studies?
- Systematic SAR studies : Vary substituents (e.g., replacing 3-methyl with ethyl or halogens) to assess impact on activity .
- Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) to reduce variability .
- Meta-analysis : Cross-reference data from orthogonal assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct effects from off-target interactions .
Methodological Considerations
Q. What experimental controls are essential in pharmacological evaluations?
- Negative controls : Use vehicle-only (e.g., DMSO) and non-targeting compounds (e.g., acetamide derivatives without the sulfanyl group) .
- Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .
- Dose-response curves : Test concentrations spanning 3–4 orders of magnitude (e.g., 1 nM–10 µM) to calculate IC50/EC50 values accurately .
Q. How can regioselectivity challenges in synthesis be addressed?
- Directing groups : Use transient protecting groups (e.g., Boc for amines) to steer substitution to specific positions .
- Microwave-assisted synthesis : Enhance regioselectivity in heterocycle formation (e.g., thieno[3,2-d]pyrimidin-4-one core) by reducing side reactions .
- Catalytic systems : Employ Pd/Cu catalysts for Ullmann-type couplings to achieve selective aryl-sulfur bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
